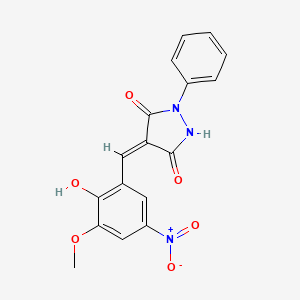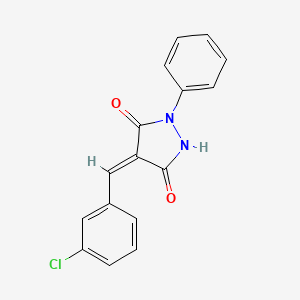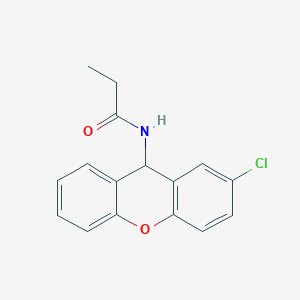
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as HNPD, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been found to reduce the levels of reactive oxygen species and lipid peroxidation products. In addition, 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
実験室実験の利点と制限
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to be non-toxic and has a low risk of side effects. However, there are also some limitations to using 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione also has limited bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione. One area of interest is the development of 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione-based drugs for the treatment of various diseases. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown promise as a potential anticancer and anti-inflammatory agent, and further research is needed to determine its efficacy in vivo. Another area of interest is the study of the mechanism of action of 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione. Further research is needed to fully understand the signaling pathways involved in the effects of 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione. Additionally, the development of novel synthesis methods for 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione could lead to improved yields and purity.
合成法
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a multi-step process starting with the reaction of 3,5-pyrazolidinedione and 2-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione. The synthesis method of 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been optimized to achieve high yields and purity.
科学的研究の応用
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(4E)-4-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6/c1-26-14-9-12(20(24)25)7-10(15(14)21)8-13-16(22)18-19(17(13)23)11-5-3-2-4-6-11/h2-9,21H,1H3,(H,18,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTFJZUAEGOQDN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

